1-Bromo-3-(1,1-difluoroethyl)benzene
Overview
Description
The compound 1-Bromo-3-(1,1-difluoroethyl)benzene is a brominated aromatic molecule with a difluoroethyl group attached to the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related brominated benzene derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene . Similarly, regioselective fluorination techniques, as demonstrated with 1-(2,2-dibromovinyl)benzene derivatives, could potentially be adapted for the synthesis of 1-Bromo-3-(1,1-difluoroethyl)benzene . The use of N-Bromosuccinimide (NBS) for bromination is another relevant method that could be applied to the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography . These methods provide information on the electronic environment and the spatial arrangement of atoms within the molecule. For instance, rotational isomers and their interconversion can be studied through NMR spectroscopy .
Chemical Reactions Analysis
Brominated benzene derivatives can participate in various chemical reactions, including further functionalization through organometallic intermediates . The presence of a bromine atom on the benzene ring makes these compounds versatile starting materials for subsequent synthetic transformations, such as the generation of phenyllithium intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by the nature and position of substituents on the benzene ring. Steric hindrance, as observed in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, affects the rotational dynamics of the molecule . The electronic properties, such as HOMO and LUMO energies, can be determined through DFT calculations and are essential for understanding the reactivity and stability of the compound . Additionally, the fluorescence properties of these compounds can vary significantly between the solution and solid states, as demonstrated by 1-Bromo-4-(2,2-diphenylvinyl)benzene .
Scientific Research Applications
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Organic Synthesis
- Fluorinated building blocks are used in the synthesis of more complex molecules . They can modulate the physical and chemical properties of organic molecules, such as stability, reactivity, lipophilicity, and acidity . They also show higher thermal stability compared to their non-fluorinated counterparts .
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Pharmaceutical Chemistry
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Materials Science
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Molecular Imaging
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Agrochemistry
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Diversity-Oriented Synthesis
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Diversity-Oriented Synthesis
- β-CF3-1,3-enynes, a type of fluorine-containing building block, have attracted attention due to their distinct reactivity . Numerous value-added trifluoromethylated or non-fluorinated compounds which have biologically relevant structural motifs, such as O-, N-, and S-heterocycles, carboncycles, fused polycycles, and multifunctionalized allenes were synthesized from these fluorine-containing building blocks .
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Drug Discovery
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Energetic Materials
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Fluorescent Probes
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Electrophilic Fluorinating Agents
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Enzymatic Synthesis
Safety And Hazards
This compound is classified as Aquatic Chronic 2, Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding release to the environment and washing thoroughly after handling. In case of eye contact, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-bromo-3-(1,1-difluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJAJYPBNUFMQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623706 | |
Record name | 1-Bromo-3-(1,1-difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(1,1-difluoroethyl)benzene | |
CAS RN |
445303-70-8 | |
Record name | 1-Bromo-3-(1,1-difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-3-(1,1-DIFLUOROETHYL)BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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